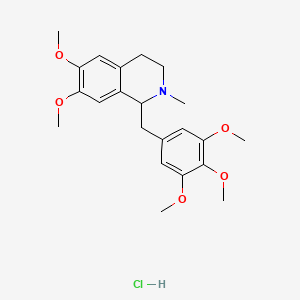
6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups. It contains a tetrahydroisoquinoline core structure, which is a common motif in many biologically active molecules .
Synthesis Analysis
The synthesis of this compound involves the reaction of the desmethyl precursor with [11 C]methyl iodide for 4 minutes at 80°C . The total synthesis time was 45 minutes with a radiochemical yield of approximately 30% .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple methoxy groups and a methyl group attached to a tetrahydroisoquinoline core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.4 g/mol . It has a topological polar surface area of 49.4 Ų, indicating its polar nature . It has a complexity of 450, as computed by Cactvs 3.4.8.18 .科学的研究の応用
Pharmacological Selectivity and Potency
A study conducted by Sober et al. (1981) synthesized and evaluated a series of methyl and dimethyl analogues of trimetoquinol, which includes 6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride. These analogues were assessed for their beta-adrenergic activities, particularly focusing on their selectivity towards beta 2 adrenoceptors. The research found that certain methylated analogues displayed a higher affinity for beta 2 receptors, with the threo isomer being notably potent and selective, marking it as a significant beta 2 stimulant within the tetrahydroisoquinoline class Sober et al., 1981.
Ligands for Apamin-sensitive Ca2+-Activated K+ Channels
In another study, Graulich et al. (2006) synthesized several methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine, which included 6,7-Dimethoxy analogues. These compounds were evaluated for their binding affinity to apamin-sensitive Ca2+-activated K+ channels. The research highlighted the importance of methoxy groups and the presence of certain moieties for enhancing affinity to these channels, providing insights into designing ligands with specific channel targets Graulich et al., 2006.
Role in Synthesis of Alkaloids and Derivatives
Research by Kametani et al. (1967) and subsequent studies have demonstrated the utility of tetrahydroisoquinolines in the synthesis of complex natural products and alkaloids. For instance, the cyclisation of specific derivatives led to the synthesis of dibenzindolizine derivatives, showcasing the role of tetrahydroisoquinolines in synthesizing structurally diverse and biologically significant compounds Kametani et al., 1967.
Enantiomer Separation and Analytical Applications
Zsadon et al. (1987) explored the separation of enantiomers of 6,7-dihydroxy-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, employing methods like diastereoisomeric salt formation and inclusion chromatography. This study not only demonstrates the compound's relevance in analytical chemistry but also its potential in resolving enantiomers for studying stereochemical properties and activities Zsadon et al., 1987.
作用機序
将来の方向性
特性
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5.ClH/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5;/h10-13,17H,7-9H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFVFFEXXQRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2931501.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2931503.png)
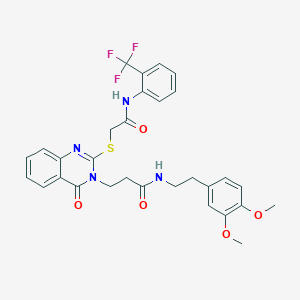
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2931506.png)
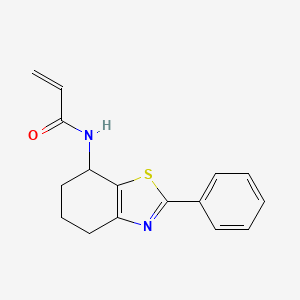
![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/no-structure.png)
![4-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2931510.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)
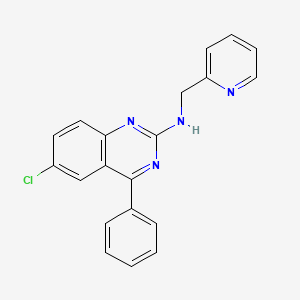
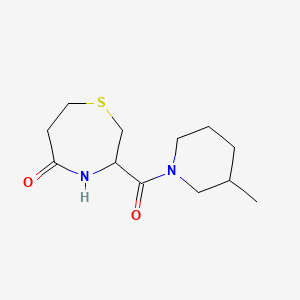
![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)
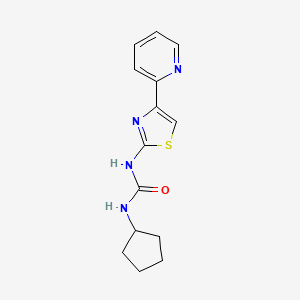
![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)
